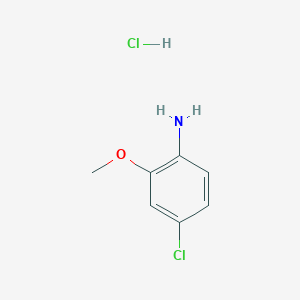

4-Chloro-2-methoxyaniline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chloro-2-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGTWKFPYRUXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861299-14-1 | |

| Record name | 861299-14-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-2-methoxyaniline hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-2-methoxyaniline Hydrochloride

Introduction

4-Chloro-2-methoxyaniline and its hydrochloride salt are pivotal intermediates in the field of medicinal chemistry and drug development. Notably, this compound serves as a crucial building block for the synthesis of advanced pharmaceutical agents, including CXCR2 antagonists and certain CD4-gp120 binding inhibitors[1][2][3]. For researchers and scientists in drug development, a thorough understanding of the physical properties of the hydrochloride salt is not merely academic; it is a fundamental prerequisite for successful reaction design, purification, formulation, and quality control.

This guide provides a comprehensive technical overview of the core physical and chemical characteristics of this compound. Moving beyond a simple data sheet, this document offers insights into the practical implications of these properties, outlines standard methodologies for their verification, and emphasizes the safety protocols essential for handling this compound. The information is structured to support the logical workflow of a research scientist, from initial identification to application in synthesis.

Chemical Identity and Structure

Clarity regarding the specific form of a chemical—free base versus its salt—is critical, as the properties can differ significantly. 4-Chloro-2-methoxyaniline is a primary amine, which is basic and can be readily protonated by hydrochloric acid to form the more stable and often more water-soluble hydrochloride salt.

| Identifier | 4-Chloro-2-methoxyaniline (Free Base) | This compound |

| IUPAC Name | 4-chloro-2-methoxyaniline[4] | 4-chloro-2-methoxyaniline;hydrochloride |

| Synonyms | 4-Chloro-o-anisidine, 2-Amino-5-chloroanisole[2][4] | N/A |

| CAS Number | 93-50-5[2][4] | 861299-14-1[5][6] |

| Molecular Formula | C₇H₈ClNO[2][4] | C₇H₈ClNO·HCl (or C₇H₉Cl₂NO)[6] |

| Molecular Weight | 157.60 g/mol [2][4] | 194.1 g/mol [6] |

The conversion of the free base to its hydrochloride salt is a standard practice in drug development. This is done to improve a compound's stability, handling characteristics, and, most importantly, its solubility in aqueous media, which is a key factor for both synthetic manipulations in polar solvents and for potential bioavailability studies.

Core Physical Properties

The physical state and behavior of this compound dictate its handling, storage, and application.

| Property | Value | Form | Notes and Experimental Context |

| Appearance | Dark brown low melting solid[1][2] | Free Base | The color can be an indicator of purity; darker coloration may suggest the presence of oxidized impurities. |

| Melting Point | 47-49°C[2] or 52°C[7] | Free Base | A sharp melting range is a primary indicator of high purity. The hydrochloride salt is expected to have a significantly higher melting point due to its ionic character. |

| Boiling Point | ~260°C (estimate)[7] | Free Base | This is an estimated value. High-vacuum distillation would be required to prevent decomposition. |

| Solubility | Slightly soluble in Chloroform and Methanol[7] | Free Base | As a hydrochloride salt, solubility is expected to be significantly enhanced in polar protic solvents like water, ethanol, and methanol. |

| pKa | 3.90 ± 0.10 (Predicted)[7] | Free Base | This value refers to the acidity of the conjugate acid (the anilinium ion). It indicates that the free base is a weak base. |

Solubility Profile: A Critical Parameter

For drug development professionals, the solubility of a compound is paramount. The hydrochloride salt form is specifically utilized to enhance aqueous solubility. Determining this property accurately is a routine yet critical task.

This protocol provides a validated method for determining the equilibrium solubility of a compound.

-

Preparation: Accurately weigh an excess of this compound into separate vials for each solvent to be tested (e.g., deionized water, phosphate-buffered saline, ethanol).

-

Solvent Addition: Add a precise volume of the selected solvent to each vial.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours). The rationale for this extended time is to ensure the solution is fully saturated and the dissolution process has reached its thermodynamic endpoint.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid. This step is crucial to ensure that the sample taken for analysis is from a clear, saturated solution, free of any solid particles.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and quantify the concentration using a validated analytical method, typically HPLC-UV.

-

Calculation: Based on the measured concentration and the dilution factor, calculate the solubility in units such as mg/mL or µg/mL.

Caption: Workflow for Thermodynamic Solubility Determination.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a research scientist, interpreting these spectra is key to confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the first line of inquiry for structural confirmation. For the free base in CDCl₃, characteristic signals are observed: a singlet for the methoxy (-OCH₃) protons around 3.86 ppm, and signals in the aromatic region (approx. 6.65-6.78 ppm) for the three protons on the benzene ring[1]. The amine (-NH₂) protons would appear as a broad singlet. For the hydrochloride salt in a solvent like DMSO-d₆, the amine protons would be shifted downfield and appear as a broader peak (-NH₃⁺), and the aromatic proton signals may also experience shifts due to the electronic effect of the protonated amine.

-

¹³C NMR: The carbon NMR provides information on the carbon framework. One would expect to see seven distinct signals corresponding to the seven carbon atoms in the molecule, including the methoxy carbon and the six aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for 4-Chloro-2-methoxyaniline would include:

-

N-H Stretching: Medium to strong bands in the 3300-3500 cm⁻¹ region for the primary amine. For the hydrochloride salt, these are replaced by broad N⁺-H stretching bands.

-

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methoxy group appears just below 3000 cm⁻¹.

-

C-O Stretching: A strong band for the aromatic ether linkage is typically found in the 1200-1275 cm⁻¹ region.

-

C-Cl Stretching: A band in the fingerprint region, typically 600-800 cm⁻¹, confirms the presence of the chlorine substituent.

Caption: General Workflow for Spectroscopic Structure Elucidation.

Handling, Storage, and Safety

Proper handling and storage are non-negotiable for ensuring researcher safety and maintaining the integrity of the compound.

-

Safety Precautions: 4-Chloro-2-methoxyaniline is classified as an irritant. The following GHS hazard statements apply:

-

Storage Conditions: To ensure long-term stability and prevent degradation, the compound should be stored under the following conditions:

-

Temperature: 2-8°C (refrigerated)[7].

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen)[7]. This prevents oxidation, which is common for aniline derivatives and can lead to discoloration and impurity formation.

-

Light: Keep in a dark place, as the compound may be light-sensitive[7].

-

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. Its physical properties—from its solid-state form and melting point to its solubility and spectroscopic signature—are defining characteristics that influence its every application. This guide has detailed these core properties, providing not just the data but also the scientific context and experimental rationale necessary for its effective and safe use in a research and development setting. By understanding and verifying these parameters, scientists can ensure the reliability of their synthetic outcomes and contribute to the advancement of drug discovery programs.

References

-

Benzenamine, 4-chloro-2-methoxy- | C7H8ClNO | CID 7143 - PubChem. [Link]

-

Safety data sheet - CPAChem. [Link]

-

2-Chloro-4-methoxyaniline hydrochloride | C7H9Cl2NO | CID 24181151 - PubChem. [Link]

-

4-CHLORO-2-METHOXYANILINE - gsrs. [Link]

Sources

- 1. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 [chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. scbt.com [scbt.com]

- 4. Benzenamine, 4-chloro-2-methoxy- | C7H8ClNO | CID 7143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-2-methoxyaniline, HCl | 861299-14-1 [amp.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 [amp.chemicalbook.com]

- 8. 4-Chloro-2-methoxyaniline | 93-50-5 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Chloro-2-methoxyaniline Hydrochloride: A Key Intermediate in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the selection and understanding of key chemical intermediates are paramount to the successful synthesis of novel therapeutic agents. Among these, 4-Chloro-2-methoxyaniline hydrochloride has emerged as a crucial building block, particularly in the development of antagonists for the C-X-C chemokine receptor 2 (CXCR2). This guide provides an in-depth technical overview of its chemical identity, synthesis, and critical role in pharmaceutical research, grounded in scientific principles and practical application.

Chemical Identity and Physicochemical Properties

4-Chloro-2-methoxyaniline and its hydrochloride salt are foundational reagents in organic synthesis. A clear understanding of their specific identifiers and properties is the first step in their effective application.

Chemical Structure and CAS Numbers

The molecular structure of 4-Chloro-2-methoxyaniline features a benzene ring substituted with a chloro group at the 4-position, a methoxy group at the 2-position, and an amino group at the 1-position. The hydrochloride salt is formed by the protonation of the amino group.

4-Chloro-2-methoxyaniline (Free Base)

-

IUPAC Name: 4-chloro-2-methoxyaniline[1]

-

Synonyms: 4-Chloro-o-anisidine, p-Chloro-o-anisidine, 2-Amino-5-chloroanisole[1]

This compound

-

Chemical Formula: C₇H₉Cl₂NO

-

IUPAC Name: 4-chloro-2-methoxyaniline;hydrochloride

-

CAS Number: 861299-14-1

dot graph "Chemical_Structures" { layout=neato; node [shape=none, margin=0]; edge [style=invis];

}

Figure 1: Chemical structures of 4-Chloro-2-methoxyaniline and its hydrochloride salt.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. This data is essential for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source |

| Molecular Weight | 157.60 g/mol (Free Base) | [1][2] |

| 194.06 g/mol (Hydrochloride) | ||

| Appearance | Dark brown low melting solid | [3] |

| Melting Point | 52 °C (Free Base) | [3] |

| Boiling Point | ~260 °C (estimate) | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| pKa | 3.90 ± 0.10 (Predicted) | [3] |

Synthesis and Purification: A Validated Protocol

The reliable synthesis of 4-Chloro-2-methoxyaniline is critical for its use in subsequent drug development workflows. A common and effective method involves the reduction of the corresponding nitro compound, 5-Chloro-2-nitroanisole.

Experimental Protocol: Synthesis of 4-Chloro-2-methoxyaniline

This protocol details a robust method for the synthesis of 4-Chloro-2-methoxyaniline, adapted from established procedures.[3] The rationale behind each step is provided to ensure a thorough understanding of the process.

Materials:

-

5-Chloro-2-nitroanisole

-

Iron powder

-

Ammonium chloride (NH₄Cl)

-

Distilled water

-

Ethyl acetate

-

5% Aqueous sodium bicarbonate (NaHCO₃)

-

Saturated saline solution

-

5% Aqueous hydrochloric acid (HCl)

-

20% Aqueous sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: Prepare a suspension of iron powder (5.0 equivalents) and ammonium chloride (0.65 equivalents) in distilled water. Heat the mixture to reflux for 15 minutes. Rationale: The iron powder acts as the reducing agent in this reaction, while ammonium chloride serves as an electrolyte to facilitate the electron transfer process.

-

Addition of Starting Material: Slowly add 5-Chloro-2-nitroanisole (1.0 equivalent) to the refluxing suspension. Continue to stir the reaction mixture under reflux. Rationale: The slow addition of the nitro compound controls the exothermic nature of the reduction reaction.

-

Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC). Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the product, indicating the completion of the reaction.

-

Neutralization and Filtration: Once the reaction is complete, neutralize the mixture by the slow, dropwise addition of 5% aqueous sodium bicarbonate. Filter the mixture through diatomaceous earth. Rationale: Neutralization quenches the reaction and prepares the mixture for extraction. Diatomaceous earth aids in the removal of fine iron oxide byproducts.

-

Extraction and Washing: Extract the filtrate three times with ethyl acetate. Combine the organic phases and wash sequentially with saturated saline and 5% aqueous hydrochloric acid. Rationale: Ethyl acetate is an effective solvent for extracting the aniline product. The acid wash removes any remaining basic impurities.

-

Back-Extraction: Combine the aqueous phases and adjust the pH to neutral with 20% aqueous sodium hydroxide. Extract this aqueous layer three times with ethyl acetate. Rationale: This step ensures the recovery of any product that may have partitioned into the acidic aqueous phase during the initial washing step.

-

Drying and Concentration: Combine all organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to remove the solvent. Rationale: Anhydrous sodium sulfate removes residual water from the organic phase. Concentration yields the crude product.

-

Purification (Optional): The crude product can be purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent. Rationale: Column chromatography separates the desired product from any remaining impurities, yielding a high-purity compound.

-

Conversion to Hydrochloride Salt: To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is then collected by filtration and dried.

dot graph "Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=9];

} Figure 2: A generalized workflow for the synthesis of this compound.

Application in Drug Discovery: Synthesis of CXCR2 Antagonists

This compound is a key intermediate in the synthesis of CXCR2 antagonists.[1][2][4] The CXCR2 receptor is a G protein-coupled receptor that plays a significant role in inflammatory responses, and its antagonists are being investigated for the treatment of various inflammatory diseases and cancer.

The chloro and methoxy substituents on the aniline ring are not merely passive components; they play a crucial role in the ultimate biological activity of the final drug molecule. The chloro group can enhance binding affinity through halogen bonding and increase metabolic stability, while the methoxy group can act as a hydrogen bond acceptor and influence the compound's electronic properties and solubility.

Illustrative Synthetic Application

While specific synthetic routes to proprietary CXCR2 antagonists are often detailed in patents, a general representation of how 4-Chloro-2-methoxyaniline can be utilized is through the formation of a core heterocyclic structure common to many kinase inhibitors and receptor antagonists. For instance, a substituted pyrimidine or quinoline ring system can be constructed using this aniline as a starting material.

dot graph "CXCR2_Antagonist_Synthesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=9];

} Figure 3: A conceptual pathway for the synthesis of a CXCR2 antagonist from 4-Chloro-2-methoxyaniline.

Spectroscopic Data for Characterization

Confirmation of the chemical structure and purity of synthesized 4-Chloro-2-methoxyaniline is achieved through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of the free base in CDCl₃ typically shows characteristic signals for the aromatic protons, the methoxy group protons, and the amine protons. For example, a published spectrum shows signals at approximately δ 6.78 (m, 2H), 6.65 (d, 1H), and 3.86 (s, 3H).[3]

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the amine group, C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and the C-Cl stretching.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 4-Chloro-2-methoxyaniline.

Conclusion

This compound is a valuable and versatile intermediate in the field of drug discovery. Its well-defined chemical properties, established synthetic routes, and crucial role in the construction of complex bioactive molecules, such as CXCR2 antagonists, make it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and application, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

PubChem. (n.d.). Benzenamine, 4-chloro-2-methoxy-. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-methoxyaniline Hydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Chloro-2-methoxyaniline hydrochloride, a key intermediate in pharmaceutical synthesis.[1][2] Recognizing the critical role of solubility in drug development—from reaction kinetics and purification to formulation and bioavailability—this document synthesizes theoretical principles with practical methodologies for researchers, chemists, and formulation scientists. In light of the limited publicly available quantitative solubility data for this specific compound, this guide emphasizes the foundational principles governing its solubility and provides a detailed protocol for its empirical determination.

Introduction to this compound and the Imperative of Solubility

4-Chloro-2-methoxyaniline and its hydrochloride salt are important intermediates in the synthesis of various pharmaceutical compounds, including CXCR2 antagonists and CD4-gp120 binding inhibitors.[1] The hydrochloride form is often preferred in drug development to enhance stability and aqueous solubility. However, its solubility in organic solvents is a crucial parameter that dictates its utility in various stages of drug manufacturing, including synthesis, crystallization, and formulation.[3] An understanding of its solubility profile in a range of organic solvents is therefore essential for process optimization and the development of a robust and reproducible manufacturing process.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound provides key insights into its expected solubility behavior.

Molecular Structure and Polarity:

-

Aniline Moiety: The primary amine group (-NH2) is capable of acting as a hydrogen bond donor, while the nitrogen atom itself can be a hydrogen bond acceptor. This contributes to the polarity of the molecule.

-

Methoxy Group (-OCH3): The ether linkage introduces some polarity and the oxygen atom can act as a hydrogen bond acceptor.

-

Chloro Group (-Cl): The chloro substituent is electron-withdrawing and contributes to the overall polarity of the molecule.

-

Aromatic Ring: The benzene ring is largely non-polar and hydrophobic.

-

Hydrochloride Salt: The presence of the hydrochloride salt significantly increases the polarity of the molecule compared to its free base form. This is due to the ionic character of the ammonium chloride group formed by the protonation of the aniline nitrogen.

Based on this structure, this compound is a polar molecule. Therefore, it is expected to have a higher solubility in polar organic solvents.

Solvent Classes and Predicted Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the protonated amine and the methoxy group, leading to favorable interactions and likely good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are highly polar and can effectively solvate the polar functional groups of the molecule, suggesting good solubility.

-

Less Polar Solvents (e.g., Chloroform, Dichloromethane): While chloroform has some polarity, the solubility is expected to be lower than in highly polar solvents. The "slight" solubility reported for chloroform is consistent with this prediction.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the hydrochloride salt, very low solubility is expected in these solvents.

The interplay of these factors is visually represented in the following diagram:

Caption: Key molecular and solvent properties determining solubility.

Qualitative and Predicted Solubility Data

While quantitative data is sparse, qualitative information and predictions based on chemical principles can guide solvent selection.

| Solvent Class | Solvent | IUPAC Name | Qualitative Solubility | Predicted Solubility Range (mg/mL) | Rationale |

| Polar Protic | Methanol | Methanol | Slightly Soluble | 10 - 50 | Strong potential for hydrogen bonding with the solute. |

| Ethanol | Ethanol | Likely Soluble | 10 - 50 | Similar to methanol, with slightly reduced polarity. | |

| Polar Aprotic | DMSO | Dimethyl sulfoxide | Likely Soluble | 50 - 200 | High polarity and ability to solvate cations and anions effectively. |

| DMF | Dimethylformamide | Likely Soluble | 50 - 200 | High polarity, effective at solvating polar molecules. | |

| Chlorinated | Chloroform | Trichloromethane | Slightly Soluble | 1 - 10 | Moderate polarity allows for some interaction. |

| Non-Polar | Hexane | Hexane | Insoluble | < 0.1 | Mismatch in polarity between the highly polar solute and non-polar solvent. |

| Toluene | Toluene | Insoluble | < 0.1 | Aromatic but non-polar nature makes it a poor solvent for the hydrochloride salt. |

Note: The predicted solubility ranges are estimations based on chemical principles and should be confirmed experimentally.

Experimental Protocol for Quantitative Solubility Determination

The following section provides a detailed, step-by-step methodology for the accurate determination of the solubility of this compound in various organic solvents. The shake-flask method is described as it is a reliable and widely accepted technique for determining thermodynamic solubility.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Shake-flask method workflow for solubility measurement.

Step-by-Step Procedure

-

Preparation:

-

Accurately weigh an excess amount of this compound into a vial. "Excess" means that there should be undissolved solid remaining at the end of the experiment.

-

Pipette a known volume of the selected organic solvent into the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). Periodically check to ensure that undissolved solid is always present.

-

-

Sample Collection and Preparation:

-

Remove the vial from the shaker and allow the undissolved solid to settle. For fine suspensions, centrifugation may be necessary to pellet the solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent (usually the same solvent or a mobile phase component for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

-

Conclusion

While readily available quantitative solubility data for this compound is limited, a thorough understanding of its chemical structure and the principles of solubility allows for rational prediction of its behavior in various organic solvents. This technical guide provides a strong theoretical foundation and, crucially, a detailed, practical protocol for the empirical determination of its solubility. By following the outlined experimental workflow, researchers and drug development professionals can generate the precise solubility data necessary for process development, optimization, and successful formulation of new pharmaceutical entities.

References

-

PubChem. 4-Chloro-2-methoxyaniline. Retrieved from [Link]

-

PubChem. 2-Chloro-4-methoxyaniline hydrochloride. Retrieved from [Link]

-

Solubility of Things. Aniline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Chloro-2-methoxyaniline Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloro-2-methoxyaniline hydrochloride, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, detailed synthesis protocols, analytical characterization, and its critical role in the synthesis of advanced pharmaceutical agents, particularly CXCR2 antagonists.

Compound Identification and Nomenclature

This compound is an aromatic amine that serves as a versatile building block in organic synthesis. Accurate identification is crucial for regulatory compliance and scientific precision.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number: 93-50-5 .[1] It is important to note that this CAS number typically refers to the free base, 4-Chloro-2-methoxyaniline, but is often used interchangeably in commercial listings for the hydrochloride salt. The hydrochloride salt form enhances solubility in aqueous media, a desirable property for many synthetic applications.

A comprehensive list of synonyms and alternative names is provided in Table 1, reflecting its various designations in scientific literature and chemical catalogs.

Table 1: Synonyms and Identifiers for this compound

| Name Type | Name |

| IUPAC Name | This compound |

| Common Synonyms | 4-Chloro-o-anisidine hydrochloride, p-Chloro-o-anisidine hydrochloride, 2-Amino-5-chloroanisole hydrochloride, 2-Methoxy-4-chloroaniline hydrochloride |

| Systematic Names | 4-chloro-2-methoxybenzenamine hydrochloride, (4-chloro-2-methoxyphenyl)amine hydrochloride |

| CAS Number | 93-50-5 (for free base) |

| Molecular Formula | C₇H₉Cl₂NO |

| Molecular Weight | 194.06 g/mol |

Physicochemical and Safety Data

Understanding the physical properties and safety profile of this compound is paramount for its proper handling, storage, and use in experimental design.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white or tan crystalline solid | [2] |

| Melting Point | 52-53°C (for free base) | [3] |

| Molecular Weight | 157.60 g/mol (free base) | [1][4] |

| Storage Temperature | 2°C - 8°C, under inert gas | [5] |

Safety and Handling

This compound is considered a hazardous substance and requires careful handling in a well-ventilated laboratory setting.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

For detailed toxicological information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.

Synthesis of this compound

The synthesis of 4-Chloro-2-methoxyaniline is most commonly achieved through the chlorination of 2-methoxyaniline. This section provides a detailed, step-by-step protocol based on established chemical patent literature, followed by the procedure for its conversion to the hydrochloride salt.

Synthesis of 4-Chloro-2-methoxyaniline (Free Base)

This protocol describes a method for the selective para-chlorination of 2-methoxyaniline. The causality for this regioselectivity lies in the directing effects of the methoxy and amino groups on the aromatic ring. The methoxy group is an ortho-, para-director, as is the amino group. The para-position relative to the methoxy group (and meta to the amino group) is sterically accessible and electronically activated, making it the primary site of chlorination under controlled conditions.

Figure 1: Synthesis workflow for 4-Chloro-2-methoxyaniline.

Experimental Protocol: [3]

-

Reactor Setup: In a 500 mL reactor equipped for ultrasonic stirring, add 150 mL of an ionic liquid such as 1-hexyl-3-methylimidazolium chloride.

-

Addition of Chlorinating Agent: While stirring ultrasonically, add 40 g (0.3 mol) of copper(II) chloride (CuCl₂).

-

Reaction Initiation: Heat the mixture to 40°C. Add 12.3 g (0.1 mol) of 2-methoxyaniline.

-

Reaction Monitoring: Maintain the reaction at 40°C for approximately 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.

-

Work-up: Cool the reaction mixture to room temperature. Add 50 mL of ethyl acetate and extract the product. Repeat the extraction twice.

-

Washing and Drying: Combine the ethyl acetate phases and wash twice with a saturated brine solution. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and recover the majority of the solvent under reduced pressure. Add a small amount of petroleum ether to the concentrated residue and cool to induce crystallization.

-

Isolation: Collect the resulting white crystalline solid by filtration to yield 4-chloro-2-methoxyaniline. (Reported yield: 93%, Purity: 99% by GC).[3]

Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction. This process improves the compound's stability and water solubility.

Experimental Protocol:

-

Dissolution: Dissolve the purified 4-Chloro-2-methoxyaniline free base in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a slight excess of hydrochloric acid (either as a gas or a solution in a compatible solvent like isopropanol or diethyl ether) to the stirred solution.[8]

-

Precipitation: The hydrochloride salt will precipitate out of the solution. The reaction is typically exothermic.

-

Isolation: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of 4-Chloro-2-methoxyaniline.

Table 3: Spectroscopic Data for 4-Chloro-2-methoxyaniline

| Technique | Data Interpretation |

| ¹H NMR (CDCl₃) | δ (ppm): 6.80 (s, 1H), 6.79 (d, J=8.8Hz, 1H), 6.61 (d, J=8.8Hz, 1H), 3.86 (br, s, 2H, -NH₂), 3.81 (s, 3H, -OCH₃).[3] |

| ¹³C NMR (CDCl₃) | δ (ppm): 147.7, 135.0, 122.6, 120.7, 115.3, 111.0, 55.6.[3] |

| Mass Spec (EI) | m/z: 156.87 (M⁺, 100%), 158.90 (M⁺+2, 32%).[3] |

| Infrared (IR) | Key peaks expected around 3300-3500 cm⁻¹ (N-H stretch), 2830-2950 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=C aromatic stretch), and 1250 cm⁻¹ (C-O stretch). |

Applications in Drug Discovery: A CXCR2 Antagonist Intermediate

This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Its most prominent application is in the development of C-X-C chemokine receptor type 2 (CXCR2) antagonists.[1] Upregulation of the CXCR2 signaling pathway is implicated in numerous inflammatory diseases and cancers, making it a significant therapeutic target.[9]

A key example is the investigational drug SX-682 , a potent, orally available dual inhibitor of CXCR1 and CXCR2 currently in clinical trials for various oncology indications.[9][10] By blocking CXCR1/2, SX-682 aims to disrupt the tumor microenvironment that suppresses the immune system, thereby allowing immune cells to attack and eliminate cancer cells.[9][11]

The synthesis of complex heterocyclic structures, such as those found in SX-682 and other CXCR2 antagonists, often involves the use of substituted anilines like 4-Chloro-2-methoxyaniline. The amine group provides a nucleophilic handle for a variety of coupling and cyclization reactions, while the chloro and methoxy substituents modulate the electronic properties and provide vectors for further structural elaboration.

Figure 2: Role of 4-Chloro-2-methoxyaniline HCl in synthesizing a CXCR2 antagonist.

The causality behind using this specific intermediate is multifold:

-

Structural Foundation: It provides the core 2-methoxy-4-chlorophenyl motif present in many potent CXCR1/2 inhibitors.

-

Reactivity Control: The electron-donating methoxy group and the electron-withdrawing chloro group influence the reactivity of the aniline nitrogen and the aromatic ring in subsequent synthetic steps.

-

Modulation of Pharmacokinetics: The substituents can play a role in the final drug molecule's ADME (absorption, distribution, metabolism, and excretion) properties.

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical and chemical industries. Its well-defined synthesis, versatile reactivity, and crucial role in constructing complex molecules like CXCR2 antagonists underscore its importance. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic application in modern drug discovery programs. Adherence to proper safety protocols is essential when handling this compound.

References

- US Patent US5041671A, "Process for the preparation 4-chloro-2,5-dimethoxy-aniline," Google P

-

PubChem Compound Summary for CID 7143, 4-chloro-2-methoxyaniline. National Center for Biotechnology Information. [Link]

- "Supporting Information for Ru-catalyzed reductive amin

-

Global Substance Registration System, "4-CHLORO-2-METHOXYANILINE," FDA.gov. [Link]

- US Patent US8969365B2, "Thiopyrimidinecarboxamides as CXCR1/2 modulators," Google P

-

NINGBO INNO PHARMCHEM CO.,LTD., "Optimizing Synthesis with 4-Chloro-3-methoxyaniline: A Chemical Manufacturer's Perspective," NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Human Metabolome Database, "13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391)," HMDB. [Link]

-

ResearchGate, "(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline," ResearchGate. [Link]

- CN Patent CN102993023A, "Preparation method of mono-substituted para-chloroaniline," Google P

-

Atlantis Press, "Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline," Atlantis Press. [Link]

-

Syntrix Pharmaceuticals, "Immuno-Oncology - SX-682," Syntrix Pharmaceuticals. [Link]

-

Parmar, V. K., & Shah, S. A. (2013). "Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies," Pharmaceutical development and technology, 18(2), 443–453. [Link]

-

"Making Aniline HCl," YouTube video, 2:30, posted by "The Garage Chemist," November 17, 2023. [Link]

-

Greene, S., et al. (2020). "Inhibition of MDSC trafficking with SX-682, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models," Clinical Cancer Research, 26(6), 1420-1431. [Link]

-

Atlantis Press, "Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline," Atlantis Press. [Link]

- US Patent US5426230A, "Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline," Google P

-

Greene, S., et al. (2020). "Inhibition of MDSC Trafficking with SX-682, a CXCR1/2 Inhibitor, Enhances NK-Cell Immunotherapy in Head and Neck Cancer Models," PubMed. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]

- 3. CN102993023A - Preparation method of mono-substituted para-chloroaniline - Google Patents [patents.google.com]

- 4. Benzenamine, 4-chloro-2-methoxy- | C7H8ClNO | CID 7143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-2-methoxyaniline | 93-50-5 | FC20021 | Biosynth [biosynth.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 4-Chloro-2-methoxyaniline | 93-50-5 [sigmaaldrich.com]

- 8. youtube.com [youtube.com]

- 9. Immuno-Oncology - Syntrix Pharmaceuticals [syntrixbio.com]

- 10. Inhibition of MDSC trafficking with SX-682, a CXCR1/2 inhibitor, enhances NK cell immunotherapy in head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of MDSC Trafficking with SX-682, a CXCR1/2 Inhibitor, Enhances NK-Cell Immunotherapy in Head and Neck Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-2-anisidine Hydrochloride: Synthesis, Applications, and Safety

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-anisidine hydrochloride, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into the compound's fundamental characteristics, synthesis, and purification methodologies, and its significant applications, particularly in the synthesis of pharmaceuticals. This guide is structured to provide not just procedural steps but also the scientific rationale behind these processes, ensuring a deep and applicable understanding. All technical data is presented in accessible formats, including structured tables and explanatory diagrams, to facilitate practical application in a laboratory setting.

Introduction and Core Characteristics

4-Chloro-2-anisidine hydrochloride, with the CAS Number 93-50-5, is the hydrochloride salt of 4-chloro-2-methoxyaniline.[1][2][3] This compound is a valuable building block in organic synthesis, primarily due to the reactivity conferred by its substituted aniline structure. The presence of a chloro group, a methoxy group, and an amine on the benzene ring allows for a variety of chemical transformations, making it a versatile precursor in several industries.[2]

While it finds use in the manufacturing of azo dyes and agrochemicals, its role as an intermediate in the pharmaceutical industry is of particular interest to this guide.[2][4] It is notably implicated in the synthesis of advanced therapeutic agents, including CXCR2 antagonists and CD4-gp120 binding inhibitors, which are significant in the research of inflammatory diseases and HIV, respectively.[2] The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, which can be advantageous in specific synthetic applications.

Physicochemical Properties

A precise understanding of the physicochemical properties of 4-Chloro-2-anisidine hydrochloride is critical for its handling, storage, and application in synthetic chemistry. The following table summarizes its key properties based on available data. It is important to note that some reported values may be estimates or refer to the free base, 4-chloro-2-methoxyaniline.

| Property | Value | Source(s) |

| CAS Number | 93-50-5 | [1][2][3] |

| Molecular Formula | C₇H₈ClNO · HCl | [4] |

| Molecular Weight | 194.06 g/mol | [4] |

| Appearance | White to dark brown solid/crystalline powder | [1][4] |

| Melting Point | 52°C (Note: This is widely reported but likely for the free base, 4-chloro-2-methoxyaniline) | [1] |

| Boiling Point | ~260°C (estimate) | [1][5] |

| Solubility | Slightly soluble in chloroform and methanol | [1] |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [1] |

| pKa | 3.90 ± 0.10 (Predicted) | [1] |

graph "Chemical_Structure" { layout=neato; node [shape=none]; edge [style=invis];// Benzene ring N1 [pos="0,1.5!"]; N2 [pos="-1.3,-0.75!"]; N3 [pos="1.3,-0.75!"]; N4 [pos="0,-1.5!"]; N5 [pos="-1.3,0.75!"]; N6 [pos="1.3,0.75!"]; N1 -- N6 -- N3 -- N4 -- N2 -- N5 -- N1;

// Double bonds N1 -- N6 [style=solid, minlen=1]; N3 -- N4 [style=solid, minlen=1]; N2 -- N5 [style=solid, minlen=1];

// Substituents sub1 [label="NH3+", pos="0,2.5!", fontcolor="#202124"]; sub2 [label="OCH3", pos="-2.6,1.5!", fontcolor="#202124"]; sub3 [label="Cl", pos="2.6,-1.5!", fontcolor="#202124"]; sub4 [label="Cl-", pos="2.0, 2.0!", fontcolor="#202124"];

// Bonds to substituents N1 -- sub1 [style=solid]; N5 -- sub2 [style=solid]; N3 -- sub3 [style=solid]; }

Caption: Chemical structure of 4-Chloro-2-anisidine hydrochloride.

Synthesis and Purification

The synthesis of 4-Chloro-2-anisidine hydrochloride is typically a two-step process commencing from 5-chloro-2-nitroanisole. The first step involves the reduction of the nitro group to an amine, yielding the free base 4-chloro-2-methoxyaniline. The second step is the conversion of this amine to its hydrochloride salt.

Step 1: Synthesis of 4-Chloro-2-methoxyaniline (Free Base)

The reduction of the nitro group is a standard transformation in organic synthesis. A common and effective method involves the use of a metal catalyst, such as iron powder, in the presence of an acid or a salt like ammonium chloride. This method is favored for its relatively low cost and high efficiency.

Caption: Workflow for the synthesis of 4-Chloro-2-methoxyaniline.

Experimental Protocol: Synthesis of 4-Chloro-2-methoxyaniline

Materials:

-

5-Chloro-2-nitroanisole

-

Iron powder (fine grade)

-

Ammonium chloride (NH₄Cl)

-

Distilled water

-

Ethyl acetate

-

5% Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Celite (filter aid)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a suspension of iron powder (5.0 equivalents) and ammonium chloride (0.65 equivalents) in distilled water.[2]

-

Initiation: Heat the suspension to reflux with vigorous stirring for 15 minutes to activate the iron.[2]

-

Addition of Starting Material: Slowly add 5-chloro-2-nitroanisole (1.0 equivalent) to the refluxing mixture. The addition should be portion-wise to control the exothermic reaction.[2]

-

Reaction Monitoring: Continue to stir the reaction mixture under reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1.5-2 hours).[2]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the mixture. Be cautious as this may cause frothing.

-

Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.[2]

-

Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[2]

-

-

Isolation: Remove the solvent under reduced pressure to obtain crude 4-chloro-2-methoxyaniline as a dark oil.[2] For many applications, this crude product is of sufficient purity for the next step. If higher purity is required, it can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[2]

Step 2: Formation of 4-Chloro-2-anisidine Hydrochloride

The conversion of the synthesized free base to its hydrochloride salt is a straightforward acid-base reaction. This process is often used to facilitate the purification and handling of amines, as the resulting salts are typically crystalline solids that are less susceptible to aerial oxidation.[6][7][8]

Experimental Protocol: Formation of the Hydrochloride Salt

Materials:

-

Crude or purified 4-chloro-2-methoxyaniline

-

Concentrated hydrochloric acid (HCl) or HCl gas

-

Anhydrous diethyl ether or another suitable aprotic solvent

Procedure:

-

Dissolution: Dissolve the 4-chloro-2-methoxyaniline (1.0 equivalent) in a minimal amount of anhydrous diethyl ether in a flask.[9]

-

Acidification: Cool the solution in an ice bath. Slowly add a slight excess of concentrated hydrochloric acid (approximately 1.1 equivalents) dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.[8][9]

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

-

Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 4-Chloro-2-anisidine hydrochloride.

Applications in Drug Development

The utility of 4-Chloro-2-anisidine hydrochloride in drug development stems from its ability to serve as a scaffold for the construction of more complex molecules with desired biological activities.[2]

CXCR2 Antagonists

The CXC chemokine receptor 2 (CXCR2) is a G-protein-coupled receptor that plays a crucial role in the migration of neutrophils to sites of inflammation.[10] Overactivation of this pathway is implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD).[11][12] Consequently, CXCR2 antagonists are a promising class of anti-inflammatory drugs.[10] 4-Chloro-2-methoxyaniline is a key intermediate in the synthesis of certain classes of these antagonists.[2] The aniline nitrogen can be functionalized through various reactions, such as amide bond formation or reductive amination, to build the larger antagonist molecule.

CD4-gp120 Binding Inhibitors

The entry of the Human Immunodeficiency Virus (HIV) into host T-cells is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the T-cell surface.[13][14] Small molecules that can bind to gp120 and block this interaction are known as entry inhibitors and represent a critical area of antiretroviral drug research.[12][13] 4-Chloro-2-methoxyaniline has been identified as a precursor for the synthesis of some of these CD4-mimetic small molecule inhibitors.[2] The substituted aniline moiety can be incorporated into heterocyclic structures designed to fit into the Phe43 cavity of gp120, thereby preventing its interaction with CD4.[13][15]

Caption: Role of 4-Chloro-2-anisidine hydrochloride derivatives in therapeutic pathways.

Analytical Methods for Quality Control

Ensuring the purity and identity of 4-Chloro-2-anisidine hydrochloride is crucial for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of 4-Chloro-2-anisidine hydrochloride. While a specific validated method is not publicly available, methods for similar aromatic amines can be adapted.

Exemplary HPLC Method Parameters:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0).[17]

-

Detection: UV detection at a wavelength of approximately 239-254 nm.[16][17]

This method would allow for the separation of the main compound from potential impurities arising from the synthesis, such as the starting nitro compound or other isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another suitable technique, particularly for identifying and quantifying volatile impurities. Aromatic amines can be analyzed directly or after derivatization to improve their chromatographic properties.[18][19]

Exemplary GC-MS Method Parameters:

-

Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).[20]

-

Carrier Gas: Helium at a constant flow rate.[20]

-

Injector: Splitless injection mode is often preferred for trace analysis.[20]

-

Oven Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at 80°C and ramping up to 290°C.[20]

-

MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-450.[20]

Toxicological Profile and Safety Precautions

Specific toxicological data for 4-Chloro-2-anisidine hydrochloride is not extensively documented. However, data from structurally related compounds, such as o-anisidine hydrochloride and p-anisidine hydrochloride, suggest that this compound should be handled with extreme caution as it may be toxic and potentially carcinogenic.

-

o-Anisidine hydrochloride has been shown to be carcinogenic in rats and mice, inducing tumors of the urinary bladder.[21]

-

p-Anisidine hydrochloride has shown some evidence of carcinogenicity in male rats, though the overall evidence was considered insufficient in one study.[22]

-

4-Chloro-o-toluidine , another structurally similar compound, is listed as reasonably anticipated to be a human carcinogen.[5]

-

Ames Test: An Ames test on the related compound 4-chloro-2-methylaniline showed mutagenic potential.[23] Another study on 4-chloro-o-toluidine hydrochloride also showed some positive results in certain strains with metabolic activation.[3] These results suggest that 4-Chloro-2-anisidine hydrochloride may also possess mutagenic properties.

Safety and Handling:

Given the potential hazards, strict safety protocols must be followed when handling 4-Chloro-2-anisidine hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[1]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

4-Chloro-2-anisidine hydrochloride is a chemical intermediate of significant value, particularly in the field of drug discovery and development. Its versatile structure allows for its incorporation into complex molecules targeting critical disease pathways, such as inflammation and viral entry. This guide has provided a detailed overview of its synthesis, purification, and analytical characterization, grounded in established chemical principles. The provided protocols and workflows offer a practical framework for its use in a research setting. However, it is imperative to underscore the potential toxicity of this compound. All handling and experimental procedures must be conducted with strict adherence to safety guidelines. Further research into the specific toxicological profile of 4-Chloro-2-anisidine hydrochloride is warranted to ensure its safe and responsible application in the advancement of pharmaceutical sciences.

References

-

YouTube. (2023, November 17). Making Aniline HCl. Retrieved from [Link]

-

Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Producing Aromatic Amines (A-Level). Retrieved from [Link]

-

ResearchGate. (2012, July 25). How to make a salt of a novel compound?. Retrieved from [Link]

-

YouTube. (2022, June 7). Amine and HCl - salt formation reaction. Retrieved from [Link]

-

CAS-Database. (n.d.). 4-chloro-o-anisidine. Retrieved from [Link]

-

J-Stage. (n.d.). Comparison of stabilities of nitrenium ions and in vitro and in vivo genotoxic potential, between four aniline derivatives. Retrieved from [Link]

-

ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2019, December 12). p-Anisidine and its hydrochloride: Human health tier II assessment. Retrieved from [Link]

-

PubMed. (2015, May 1). CXCR2 Antagonist MK-7123. A Phase 2 Proof-of-Concept Trial for Chronic Obstructive Pulmonary Disease. Retrieved from [Link]

-

ScienceDirect. (n.d.). Assessment of the performance of the Ames IITM assay: a collaborative study with 19 coded compounds. Retrieved from [Link]

-

Harvard DASH. (2014, February 6). Structure-Based Design, Synthesis and Validation of CD4-Mimetic Small Molecule Inhibitors of HIV-1 Entry: Conversion of a Viral Entry Agonist to an Antagonist. Retrieved from [Link]

-

National Toxicology Program. (n.d.). TR-116: p-Anisidine Hydrochloride (CASRN 20265-97-8). Retrieved from [Link]

-

National Toxicology Program. (n.d.). Bioassay of p-Anisidine Hydrochloride for Possible Carcinogenicity (CAS No. 20265-97-8). Retrieved from [Link]

-

PubMed. (n.d.). Bioassay of o-anisidine hydrochloride for possible carcinogenicity. Retrieved from [Link]

-

precisionFDA. (n.d.). 4-CHLORO-2-METHOXYANILINE. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure-based design, synthesis and validation of CD4-mimetic small molecule inhibitors of HIV-1 entry: conversion of a viral entry agonist to an antagonist. Retrieved from [Link]

-

NIH. (n.d.). Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors. Retrieved from [Link]

-

NIH. (n.d.). Design of gp120 HIV-1 entry inhibitors by scaffold hopping via isosteric replacements. Retrieved from [Link]

-

PubMed Central. (2023, February 23). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Retrieved from [Link]

-

NIH. (2021, September 30). Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association. Retrieved from [Link]

-

PubMed Central. (n.d.). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Retrieved from [Link]

-

EPA. (n.d.). Direct Interface GC/MS Method. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methoxyaniline hydrochloride. Retrieved from [Link]

-

PubMed Central. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

-

NIH. (2016, January 19). Small-Molecule CD4-Mimics: Structure-Based Optimization of HIV-1 Entry Inhibition. Retrieved from [Link]

-

MDPI. (n.d.). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Retrieved from [Link]

-

National Toxicology Program. (n.d.). BIOASSAY OF ANILINE HYDROCHLORIDE FOR POSSIBLE CARCINOGENICITY. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Retrieved from [Link]

-

EPA. (n.d.). 2 - SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 [amp.chemicalbook.com]

- 2. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 [chemicalbook.com]

- 3. 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | VSNCHEM [vsnchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-chloro-o-anisidine | 93-50-5 [chemnet.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aniara.com [aniara.com]

- 12. Design, Synthesis, and antiviral activity of a series of CD4-mimetic small-molecule HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-based design, synthesis and validation of CD4-mimetic small molecule inhibitors of HIV-1 entry: conversion of a viral entry agonist to an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dash.harvard.edu [dash.harvard.edu]

- 15. Small-Molecule CD4-Mimics: Structure-Based Optimization of HIV-1 Entry Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program | MDPI [mdpi.com]

- 20. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 21. Bioassay of o-anisidine hydrochloride for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bioassay of p-Anisidine Hydrochloride for Possible Carcinogenicity (CAS No. 20265-97-8) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. jstage.jst.go.jp [jstage.jst.go.jp]

A Technical Guide to 2-Amino-5-chloroanisole Hydrochloride for Research and Development Professionals

Executive Summary: This document provides a comprehensive technical overview of 2-Amino-5-chloroanisole hydrochloride, a key chemical intermediate for the pharmaceutical and fine chemical industries. It details the compound's fundamental physicochemical properties, logical synthesis pathways, applications in drug discovery, and rigorous safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize halogenated aniline derivatives as foundational building blocks in complex organic synthesis.

Introduction and Strategic Importance

2-Amino-5-chloroanisole hydrochloride, also known as 5-Chloro-2-methoxyaniline hydrochloride[1][2], is a chlorinated aniline salt derivative[2] that serves as a valuable building block in organic synthesis. Its molecular architecture, featuring an amine, a chloro group, and a methoxy group on a benzene ring, provides multiple reactive sites for constructing more complex molecules. Halogenated compounds, particularly those containing chlorine, are of immense importance in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs currently on the market[3]. Intermediates like this one are foundational to the discovery and development of novel therapeutic agents, dyes, and other high-value chemical products[4][5]. The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base.

Physicochemical Profile

2-Amino-5-chloroanisole hydrochloride typically presents as a white to brown crystalline powder. The presence of the amine and the hydrochloride salt moiety generally imparts moderate solubility in polar solvents. Its key identifiers and quantitative properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉Cl₂NO or C₇H₈ClNO·HCl | [1][2] |

| Molecular Weight | 194.06 g/mol | [2] |

| CAS Number | 4274-03-7 | [1][2][6][7] |

| IUPAC Name | 5-chloro-2-methoxyaniline;hydrochloride | |

| Common Synonyms | 5-Chloro-2-methoxyaniline hydrochloride, 5-Chloro-o-anisidine hydrochloride, 2-Amino-4-chloroanisole hydrochloride | [2] |

| Free Base CAS | 95-03-4 (5-Chloro-2-methoxyaniline) | [6][8] |

Synthesis and Chemical Logic

The synthesis of 2-Amino-5-chloroanisole hydrochloride is logically approached as a two-step process: electrophilic chlorination of the aromatic ring followed by salt formation.

Step 1: Regioselective Chlorination: The starting material is 2-methoxyaniline (o-anisidine). The methoxy (-OCH₃) and amino (-NH₂) groups are both strong ortho-, para-directing activators. The para-position relative to the powerful methoxy group (and meta to the amino group) is sterically accessible and electronically favored for electrophilic substitution. A mild chlorinating agent is chosen to prevent over-chlorination or oxidation.

Step 2: Hydrochloride Salt Formation: The resulting free base, 2-Amino-5-chloroanisole, is then treated with hydrochloric acid (HCl). This protonates the basic amino group to form the stable, crystalline hydrochloride salt, which can be easily isolated and purified. This salt form enhances the compound's shelf-life and often improves its handling properties for subsequent reactions.

Caption: Proposed synthesis workflow for 2-Amino-5-chloroanisole hydrochloride.

Applications in Drug Discovery and Chemical Synthesis

As a functionalized aniline, 2-Amino-5-chloroanisole hydrochloride is a versatile intermediate. Its utility stems from the distinct reactivity of its functional groups:

-

The Amino Group: Serves as a nucleophile or can be diazotized to introduce a wide range of other functionalities. It is a common anchor point for building amides, sulfonamides, and heterocyclic rings, which are prevalent motifs in pharmaceuticals.

-

The Chloro Group: Can be substituted via nucleophilic aromatic substitution (under certain conditions) or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds, enabling the assembly of complex molecular scaffolds.

-

The Methoxy Group: Influences the electronic properties of the ring and can be cleaved to reveal a phenol if required for the final target molecule's structure-activity relationship (SAR).

This trifecta of functionality makes it an attractive starting material for synthesizing libraries of compounds in early-stage drug discovery, particularly in the development of kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) drugs[9].

Safety, Handling, and Experimental Protocols

2-Amino-5-chloroanisole hydrochloride is classified as a hazardous substance and a dangerous good for transport, requiring strict adherence to safety protocols[2][8].

5.1. Hazard Identification

-

Acute Effects: Harmful if swallowed, in contact with skin, or if inhaled[8]. Causes serious skin and eye irritation. May cause respiratory tract irritation[10].

-

Fire Hazard: The material is combustible. Thermal decomposition can lead to the release of toxic and irritating gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas[11][12].

5.2. Protocol for Safe Laboratory Handling

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA regulations in 29 CFR 1910.133 or European Standard EN166[11][12].

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs[12].

-

Respiratory Protection: If the fume hood is not available or if engineering controls are insufficient, use a NIOSH/MSHA-approved particulate respirator[8].

-

-

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing[11]. Avoid breathing dust[10].

-

Keep containers tightly closed and store in a dry, cool, and well-ventilated area[11].

-

Keep away from heat, sparks, open flames, and other sources of ignition[10][13].

-

Store away from incompatible materials, such as strong oxidizing agents[11][13].

-

-

Disposal:

5.3. First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[11].

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if symptoms occur[11].

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately[10][11].

Conclusion

2-Amino-5-chloroanisole hydrochloride is more than a simple chemical; it is a strategic enabling tool for innovation in pharmaceutical and chemical R&D. Its defined physicochemical properties, logical synthesis, and versatile reactivity make it a valuable precursor for a wide array of complex target molecules. However, its hazardous nature necessitates that its potential be unlocked within a framework of rigorous safety and handling protocols. This guide provides the foundational knowledge for scientists to utilize this compound effectively and safely in their research endeavors.

References

-

Appchem. 5-Chloro-2-methoxyaniline hydrochloride | 4274-03-7.

-

Santa Cruz Biotechnology. 5-Chloro-2-methoxyaniline hydrochloride | CAS 4274-03-7.

-

PubChem. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763.

-

ChemicalBook. 5-CHLORO-2-METHOXYANILINE HYDROCHLORIDE | 4274-03-7.

-

Fisher Scientific. SAFETY DATA SHEET - 5-Chloro-2-methoxyaniline.

-

TCI Chemicals. SAFETY DATA SHEET - 2-Chloro-5-nitroanisole.

-

Sigma-Aldrich. SAFETY DATA SHEET - 2-Amino-5-chlorobenzonitrile.

-

Fisher Scientific. SAFETY DATA SHEET - 5-Chloro-o-anisidine.

-

CDN Isotopes. Safety Data Sheet - 5-Chloro-o-anisidine-d3.

-

Fisher Scientific. SAFETY DATA SHEET - 2-Amino-5-chloropyridine.

-

ChemBK. 3-Amino-4-chloroanisole [2-Chloro-5-methoxyaniline].

-

Alfa Chemistry. CAS 55506-37-1 2-Amino-5-chlorothiazole hydrochloride.

-

Guidechem. How is 2-Amino-5-chlorobenzoic acid applied and prepared in drug synthesis?.

-

Indian Academy of Sciences. A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles.

-

Sigma-Aldrich. 2-Amino-5-chlorothiazole hydrochloride 95%.

-

PrepChem.com. Preparation of 2-amino-5-chlorobenzoic acid.

-

TCI Chemicals. 2-Chloro-5-methoxyaniline Hydrochloride.

-

Sigma-Aldrich. 2-Amino-5-chlorothiazole 95%.

-

Parchem. 2-Amino-5-chlorothiazole Hydrochloride.

-

ChemTik. 2-Amino-5-fluoroanisole hydrochloride.

-

PubChem. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174.

-

Jubilant Ingrevia. 2-Amino-5-Chloropyridine.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-5-chloropyridine in Modern Pharmaceutical Manufacturing.

-

ChemicalBook. Application of 2-Amino-5-chlorobenzophenone.

-

Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.

-

Google Patents. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.

-

PubChem. 2-Amino-5-chlorobenzenethiol | C6H6ClNS | CID 2737518.

-

Google Patents. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.

-

MDPI. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents.

Sources

- 1. appchemical.com [appchemical.com]

- 2. scbt.com [scbt.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]

- 6. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-CHLORO-2-METHOXYANILINE HYDROCHLORIDE | 4274-03-7 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. cdnisotopes.com [cdnisotopes.com]

A Comprehensive Guide to the Spectroscopic Characterization of 4-Chloro-2-methoxyaniline hydrochloride

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-2-methoxyaniline hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document outlines the structural elucidation of the compound through a multi-technique approach, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). We delve into the principles behind the experimental choices, provide detailed protocols for data acquisition, and offer an expert interpretation of the spectral data. The guide emphasizes the integration of these techniques to build a self-validating analytical workflow, ensuring the unambiguous identification and structural confirmation of the target molecule.

Introduction and Molecular Structure

4-Chloro-2-methoxyaniline and its hydrochloride salt are important building blocks in organic synthesis. The precise arrangement of the chloro, methoxy, and amino functional groups on the aniline ring dictates its reactivity and subsequent use in the synthesis of more complex molecules, such as CXCR2 antagonists.[1] Therefore, rigorous spectroscopic characterization is not merely a quality control step but a foundational requirement for its application in research and development.

The hydrochloride salt is often preferred for its improved stability and handling characteristics compared to the free base. The protonation of the amino group to form an ammonium salt (-NH3+) induces specific changes in the spectroscopic fingerprint, which will be explored in the subsequent sections.

The fundamental structure, upon which all spectroscopic interpretation is based, is presented below.

Figure 2: An integrated workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy Analysis